molecular formula C14H16F3N3O2S2 B2691250 N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797259-18-7

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2691250
CAS RN: 1797259-18-7
M. Wt: 379.42
InChI Key: VROUZZZZQJZRBH-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H16F3N3O2S2 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

pH-Responsive Relaxivity

  • Research Focus: Development of ligands containing sulfonamide groups for pH-dependent relaxivity response in Mn2+ complexes. These ligands are designed for potential use in medical imaging, particularly MRI.
  • Key Findings: Protonation constants of the sulfonamide groups and stability constants of the Mn2+ complexes were determined. These complexes showed significant pH-dependent relaxivity changes, which could be useful in diagnostic imaging.
  • Source: (Uzal-Varela et al., 2020).

Chemical Synthesis and Rearrangements

  • Research Focus: Synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides and their rearrangements to form different chemical structures.
  • Key Findings: The study explored the synthesis process using solid-phase synthesis and the reaction outcomes, contributing to the field of organic chemistry and drug development.
  • Source: (Králová et al., 2019).

Synthesis of Proline Derivatives

  • Research Focus: The study focused on the synthesis of prolines with fluorinated one-carbon units via nucleophilic cyclizations.
  • Key Findings: This process is significant for the development of optically active prolines, which are valuable in pharmaceutical synthesis and research.
  • Source: (Nadano et al., 2006).

Plant Biotransformation Studies

  • Research Focus: Investigating the uptake, translocation, and metabolism of N-ethyl perfluorooctane sulfonamide in plants.
  • Key Findings: The study provides insights into how plants can metabolize and transform this compound, which has implications for environmental science and agriculture.
  • Source: (Zhao et al., 2018).

Inhibitory Effects and Synthesis of Derivatives

  • Research Focus: The synthesis and characterization of celecoxib derivatives, including those with sulfonamide groups, for potential therapeutic applications.
  • Key Findings: The derivatives showed a range of biological activities including anti-inflammatory, analgesic, and anticancer properties.
  • Source: (Küçükgüzel et al., 2013).

Environmental Studies

  • Research Focus: Examination of the environmental impact of perfluorinated sulfonamides, particularly in relation to their use in agriculture and their presence in the environment.
  • Key Findings: These studies contribute to our understanding of the environmental fate of these compounds and their potential impact on ecosystems.
  • Source: (Nascimento et al., 2018).

Biocatalysis in Drug Metabolism

  • Research Focus: Using biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds.
  • Key Findings: This approach is crucial for understanding drug metabolism and for the production of metabolites for clinical investigations.
  • Source: (Zmijewski et al., 2006).

Mechanism of Action

Target of Action

The primary target of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is the Mcl-1 protein . Mcl-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. Overexpression of Mcl-1 has been associated with a variety of cancers, making it a promising target for anticancer therapies .

Mode of Action

This compound: interacts with its target, Mcl-1, by selectively inhibiting its activity . This inhibition disrupts the balance of pro- and anti-apoptotic signals within the cell, promoting programmed cell death (apoptosis). This makes the compound potentially useful in the treatment of cancers where Mcl-1 is overexpressed .

Biochemical Pathways

The biochemical pathways affected by This compound are those involved in the regulation of apoptosis. By inhibiting Mcl-1, the compound disrupts the balance of the Bcl-2 family of proteins, tipping the balance in favor of apoptosis . This can lead to the death of cancer cells that rely on the overexpression of Mcl-1 for survival .

Pharmacokinetics

The ADME properties of This compound The compound’s effectiveness as a selective mcl-1 inhibitor suggests that it is able to reach its target within the cell

Result of Action

The molecular and cellular effects of This compound ’s action are the induction of apoptosis in cells where Mcl-1 is overexpressed . This can lead to the selective death of cancer cells, while leaving healthy cells unaffected .

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S2/c15-14(16,17)13-10-4-1-2-5-11(10)20(19-13)8-7-18-24(21,22)12-6-3-9-23-12/h3,6,9,18H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUZZZZQJZRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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